Cefclidin

Descripción general

Descripción

It is particularly effective against a variety of Gram-negative bacteria, including Pseudomonas aeruginosa . This compound is known for its broad-spectrum antibacterial activity and resistance to beta-lactamase enzymes, making it a valuable option in the treatment of infections caused by resistant bacterial strains .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cefclidin involves multiple steps, starting with the preparation of the core cephalosporin structure. The process typically includes the following steps:

Formation of the beta-lactam ring: This is achieved through the cyclization of a suitable precursor.

Introduction of the side chains: The amino and methoxyimino groups are introduced at specific positions on the cephalosporin nucleus.

Final modifications: The quaternary ammonium group is added to enhance the compound’s antibacterial properties.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes:

Fermentation: Production of the precursor molecules through microbial fermentation.

Chemical synthesis: Conversion of the precursors into the final product through a series of chemical reactions.

Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and potency.

Análisis De Reacciones Químicas

Types of Reactions: Cefclidin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the cephalosporin nucleus.

Substitution: Substitution reactions are used to introduce different side chains and enhance the compound’s antibacterial activity.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Various alkylating agents and nucleophiles.

Major Products: The major products formed from these reactions include modified cephalosporin derivatives with enhanced or altered antibacterial properties .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Cefclidin has diverse applications across various scientific fields, particularly in chemistry, biology, medicine, and industry. Below is a detailed overview of its applications:

Chemistry

- Model Compound : this compound serves as a model compound in the study of beta-lactam antibiotics. It helps researchers understand the synthesis and reactivity of cephalosporins, contributing to the development of new antibiotic classes.

Biology

- Mechanisms of Resistance : It is used to investigate bacterial resistance mechanisms, particularly how bacteria adapt to antibiotic pressure. Studies have shown that this compound does not promote the emergence of resistant mutants, unlike some other antibiotics such as ceftazidime .

- Cell Wall Synthesis : Research focuses on its effects on bacterial cell wall synthesis, which is crucial for understanding how antibiotics can disrupt bacterial growth and survival.

Medicine

- Clinical Efficacy : this compound is evaluated in clinical research for its efficacy against infections caused by resistant strains. Its ability to maintain bactericidal activity without leading to resistance makes it an important candidate for treating severe infections in hospital settings .

- Pharmacokinetics : Studies simulate human pharmacokinetics to assess this compound's effectiveness over time compared to other antibiotics. For instance, in vitro models have demonstrated that this compound maintains its activity longer than ceftazidime under similar conditions .

Industry

- Antibiotic Development : The pharmaceutical industry utilizes this compound in the development of new cephalosporin antibiotics. Its unique characteristics help set benchmarks for quality control processes in antibiotic production.

Efficacy Against Citrobacter freundii

A study compared this compound's bactericidal activity against Citrobacter freundii with that of ceftazidime. This compound showed sustained activity without regrowth or resistance emergence during a simulated 12-hour treatment period, highlighting its potential for treating resistant infections .

Activity Against Pseudomonas aeruginosa

In another investigation, this compound was tested against Pseudomonas aeruginosa using an in vitro model that mimicked human plasma pharmacokinetics. The results indicated that this compound maintained its bactericidal activity longer than both ceftazidime and imipenem, with no selection for resistant variants observed during the study period .

Mecanismo De Acción

Cefclidin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell .

Molecular Targets and Pathways:

Penicillin-binding proteins (PBPs): The primary targets of this compound.

Peptidoglycan synthesis pathway: Disruption of this pathway leads to bacterial cell death

Comparación Con Compuestos Similares

Cefepime: Another fourth-generation cephalosporin with broad-spectrum activity.

Cefpirome: Known for its activity against Gram-negative bacteria, including Pseudomonas aeruginosa

Cefclidin’s unique properties make it a valuable antibiotic in the fight against resistant bacterial infections, particularly in clinical settings where other antibiotics may fail.

Actividad Biológica

Cefclidin (E1040) is a novel cephalosporin antibiotic that has garnered attention for its potent antibacterial properties, particularly against Gram-negative bacteria. Its unique structure, which includes an aminothiadiazolyl group, enhances its efficacy and resistance to beta-lactamase enzymes, making it a significant candidate in the fight against antibiotic-resistant strains.

This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process crucial for cell wall integrity. This action leads to cell lysis and death, particularly effective against various strains of bacteria, including those that produce beta-lactamase enzymes.

Efficacy Against Resistant Strains

This compound has demonstrated superior activity against beta-lactamase-producing strains compared to other cephalosporins like ceftazidime. In studies simulating human pharmacokinetics, this compound maintained its bactericidal activity over extended periods without the emergence of resistant mutants, unlike ceftazidime, which showed regrowth of resistant strains after two hours of treatment .

Comparative Bactericidal Activity

| Antibiotic | Bacterial Strain | Bactericidal Activity | Resistance Development |

|---|---|---|---|

| This compound | Citrobacter freundii | Rapid and sustained | None observed |

| Ceftazidime | Citrobacter freundii | Rapid but regrowth | Resistant mutants emerged |

| This compound | Pseudomonas aeruginosa | Four-fold higher activity | Limited resistance |

In Vitro Studies

In vitro studies have shown that this compound exhibits rapid bactericidal activity against various pathogens. For instance, it has been reported to be four times more effective against Pseudomonas aeruginosa compared to other cephalosporins . Such findings underscore its potential utility in treating infections caused by resistant Gram-negative bacteria.

Clinical Applications

- Thigh Muscle Infection Study : A clinical trial compared the effectiveness of this compound and cefozopran against thigh muscle infections. This compound was found to be as effective as flomoxef and significantly better than ceftazidime in managing these infections .

- Pseudomonas Infections : A study highlighted this compound's efficacy in treating infections caused by Pseudomonas aeruginosa, showcasing its ability to combat strains that are typically resistant to standard treatments .

Resistance Patterns

Research indicates that this compound's unique structure allows it to resist hydrolysis by beta-lactamases more effectively than many existing antibiotics. This characteristic is particularly vital in clinical settings where antibiotic resistance poses a significant challenge.

Propiedades

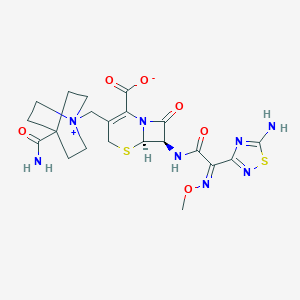

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N8O6S2/c1-35-26-11(14-25-20(23)37-27-14)15(30)24-12-16(31)28-13(18(32)33)10(9-36-17(12)28)8-29-5-2-21(3-6-29,4-7-29)19(22)34/h12,17H,2-9H2,1H3,(H5-,22,23,24,25,27,30,32,33,34)/b26-11-/t12-,17-,21?,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVHVMCKLDZLGN-TVNFHGJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147023 | |

| Record name | Cefclidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105239-91-6, 114013-51-3 | |

| Record name | Cefclidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105239-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefclidin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105239916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Petrolite E 1040 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114013513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefclidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCLIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78963CJ0OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.